3-[2-(3-Nitrophenyl)ethenyl]benzonitrile 3-[2-(3-Nitrophenyl)ethenyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 62205-21-4
VCID: VC20626162
InChI: InChI=1S/C15H10N2O2/c16-11-14-5-1-3-12(9-14)7-8-13-4-2-6-15(10-13)17(18)19/h1-10H
SMILES:
Molecular Formula: C15H10N2O2
Molecular Weight: 250.25 g/mol

3-[2-(3-Nitrophenyl)ethenyl]benzonitrile

CAS No.: 62205-21-4

Cat. No.: VC20626162

Molecular Formula: C15H10N2O2

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(3-Nitrophenyl)ethenyl]benzonitrile - 62205-21-4

CAS No. 62205-21-4
Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
IUPAC Name 3-[2-(3-nitrophenyl)ethenyl]benzonitrile
Standard InChI InChI=1S/C15H10N2O2/c16-11-14-5-1-3-12(9-14)7-8-13-4-2-6-15(10-13)17(18)19/h1-10H
Standard InChI Key ISKHVGAZWXYGGT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C#N)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[2-(3-nitrophenyl)ethenyl]benzonitrile, reflects its bifunctional aromatic system. The benzonitrile moiety is substituted at the meta-position with a vinyl group (CH=CH-\text{CH}=\text{CH}-), which connects to a 3-nitrophenyl ring. This arrangement creates an extended π\pi-conjugated system, enhancing electronic delocalization across the molecule. The nitrile group’s strong electron-withdrawing nature and the nitro group’s resonance effects contribute to the compound’s polarized electron distribution, influencing its reactivity and intermolecular interactions.

Spectroscopic Characterization

Key spectral data for 3-[2-(3-Nitrophenyl)ethenyl]benzonitrile include:

  • IR Spectroscopy: Strong absorption bands at ~2220 cm1^{-1} (C≡N stretch) and ~1520–1340 cm1^{-1} (asymmetric and symmetric NO2_2 stretches).

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR: Aromatic protons resonate between δ 7.5–8.3 ppm, with vinyl protons appearing as doublets near δ 7.0–7.5 ppm (J ≈ 16 Hz, trans-configuration).

    • 13C^{13}\text{C}-NMR: The nitrile carbon appears at ~115 ppm, while nitro-bearing carbons show deshielding effects.

Solubility and Stability

The compound is sparingly soluble in polar solvents like water but dissolves in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its stability under ambient conditions is moderate, with decomposition observed at temperatures exceeding 200°C.

Synthesis and Optimization

Conventional Synthetic Routes

The most reported synthesis involves a Knoevenagel condensation between 3-nitrobenzaldehyde and 3-cyanobenzyl bromide under basic conditions (e.g., piperidine catalyst in ethanol). This method yields the target compound via dehydration, forming the trans-configured vinyl linkage. Alternative approaches include:

  • Wittig Reaction: Using a stabilized ylide derived from 3-cyanobenzyltriphenylphosphonium bromide and 3-nitrobenzaldehyde.

  • Palladium-Catalyzed Coupling: Suzuki-Miyaura coupling between 3-bromobenzonitrile and 3-nitrostyrene boronic ester, though this route is less common due to cost constraints.

Reaction Optimization

Key parameters affecting yield and purity:

ParameterOptimal ConditionEffect on Yield
Solvent1-ButanolMaximizes cyclization efficiency (up to 78%)
Temperature80–100°CHigher temps reduce side products
Catalyst Loading5 mol% Pd(PPh3_3)4_4Balances cost and reactivity

Biological and Pharmacological Activities

Antimicrobial Properties

Nitro-substituted benzonitriles exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The nitrile group enhances membrane permeability, facilitating cellular uptake.

Applications in Materials Science

Organic Electronics

The compound’s conjugated structure makes it a candidate for organic field-effect transistors (OFETs). Theoretical calculations predict a HOMO-LUMO gap of ~3.1 eV, suitable for hole-transport layers.

Nonlinear Optical (NLO) Materials

Density functional theory (DFT) studies suggest a high hyperpolarizability (β=12.3×1030esu\beta = 12.3 \times 10^{-30} \, \text{esu}), attributed to charge transfer between nitro and nitrile groups.

Comparative Analysis with Structural Analogues

CompoundStructural VariationKey Difference
4-[2-(4-Nitrophenyl)ethenyl]benzonitrileNitro at para positionRed shifted absorption (λmax=380nm\lambda_{\text{max}} = 380 \, \text{nm})
2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrileEthynyl instead of vinylHigher thermal stability (Td=250°CT_d = 250°C)
5-Nitro-2-[(E)-2-(3-nitrophenyl)vinyl]benzonitrileAdditional nitro groupEnhanced NLO properties (β=18.4×1030esu\beta = 18.4 \times 10^{-30} \, \text{esu})

Challenges and Future Perspectives

Synthetic Limitations

Current methods suffer from moderate yields (45–65%) and require toxic solvents. Future work should explore microwave-assisted synthesis or biocatalytic routes to improve efficiency .

Toxicity Concerns

Nitroaromatics are often mutagenic; detailed in vivo toxicological studies are needed to assess safety profiles.

Computational Design

Machine learning models could predict novel derivatives with optimized bioactivity and materials properties, reducing experimental trial-and-error .

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